molecular formula C7H11NO3 B2369317 (2E)-4-(isopropylamino)-4-oxobut-2-enoic acid CAS No. 860299-81-6

(2E)-4-(isopropylamino)-4-oxobut-2-enoic acid

Cat. No. B2369317
CAS RN: 860299-81-6
M. Wt: 157.169
InChI Key: HPDQADRQTVTWTP-ONEGZZNKSA-N
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Description

“(2E)-4-(isopropylamino)-4-oxobut-2-enoic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound may be part of a collection of rare and unique chemicals used by early discovery researchers .

Future Directions

The future directions for research on “(2E)-4-(isopropylamino)-4-oxobut-2-enoic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require detailed experimental studies .

properties

IUPAC Name

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQADRQTVTWTP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329587
Record name (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

CAS RN

860299-81-6, 307942-22-9
Record name (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ISOPROPYLAMINO)-4-OXO-2-BUTENOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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